molecular formula C17H20N4O2 B492864 N-isobutyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 724738-85-6

N-isobutyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B492864
CAS No.: 724738-85-6
M. Wt: 312.37g/mol
InChI Key: JHBHHPQLKLMNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic tricyclic carboxamide derivative with a pyrido-pyrrolo-pyrimidine core. Its structure features a 1,9-dimethyl substitution on the pyrido-pyrrolo-pyrimidine scaffold and an isobutyl group on the carboxamide moiety. The synthesis of such derivatives typically involves cyclization reactions of substituted pyrimidine precursors, followed by functionalization via coupling with amines .

Properties

IUPAC Name

6,10-dimethyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-10(2)9-18-16(22)13-8-12-15(20(13)4)19-14-11(3)6-5-7-21(14)17(12)23/h5-8,10H,9H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBHHPQLKLMNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the isobutyl and dimethyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C15H18N4O2C_{15}H_{18}N_4O_2 and a molecular weight of approximately 312.37 g/mol. Its structure features a pyrido-pyrimidine core, which is known for its diverse biological activities.

Physical Properties

  • Molecular Weight: 312.37 g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • LogP (Octanol-Water Partition Coefficient): 1.9 .

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer activity. The compound has shown promise in inhibiting cancer cell proliferation in vitro, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Studies have demonstrated that N-isobutyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide possesses antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural similarity to known neuroprotective agents warrants further investigation into its mechanisms of action .

Case Study 1: Anticancer Activity

In a study published in Acta Chimica Slovaca, researchers evaluated the anticancer effects of several pyrido[2,3-d]pyrimidine derivatives. The results indicated that compounds similar to N-isobutyl-1,9-dimethyl-4-oxo exhibited significant cytotoxicity against human cancer cell lines .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of various pyrido derivatives against common pathogens. The findings showed that N-isobutyl-1,9-dimethyl-4-oxo demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Applications in Drug Development

Given its diverse biological activities, this compound could serve as a lead compound for drug development targeting:

  • Cancer Treatment: Further exploration into its mechanism could lead to the development of new anticancer therapies.
  • Infectious Diseases: Its antimicrobial properties may contribute to new treatments for bacterial infections.
  • Neurodegenerative Disorders: Investigating its neuroprotective effects may yield insights into therapies for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which N-isobutyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antimicrobial and Antiviral Activity

  • N-Benzyl-9-methyl derivative (Compound 1 in ) : Demonstrated inhibitory activity against Mycobacterium tuberculosis (Mtb) with MIC = 20 mg/mL, attributed to interactions with the Ag85C enzyme’s catalytic site.
  • 1,9-Dimethyl-4-oxo-carboxamides : Showed antibiofilm activity against S. aureus and P. aeruginosa at sub-MIC concentrations (25–37.5 mg/L). The branched isobutyl group may enhance biofilm penetration compared to linear alkyl analogs.

Enzyme Inhibition

  • Intermediate 17 : Lacked activity against SARS-CoV-2 Mpro (IC50 > 100 µM), highlighting the necessity of the carboxamide substituent for efficacy.

Research Implications

The N-isobutyl derivative’s branched alkyl chain offers a strategic compromise between lipophilicity and steric effects, making it a promising candidate for further optimization. Future studies should focus on:

  • Enzymatic assays to quantify SARS-CoV-2 Mpro or Mtb Ag85C inhibition.
  • ADMET profiling to compare solubility, metabolic stability, and toxicity with aromatic analogs.
  • Structure-activity relationship (SAR) studies to explore hybrid derivatives combining isobutyl and electron-donating groups.

Biological Activity

N-isobutyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS Number: 724738-85-6) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₃₁N₅O₂
  • Molecular Weight : 312.37 g/mol
  • LogP : 1.9
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 3

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Anticancer Activity :
    • Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation through apoptosis induction and cell cycle arrest at the G0/G1 phase.
    • A study indicated that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, suggesting potent anticancer properties .
  • Anti-inflammatory Effects :
    • The compound has shown promising anti-inflammatory activity by inhibiting COX enzymes. In a comparative study, it demonstrated an IC50 value of 0.04 ± 0.01 µmol against COX-2, similar to that of celecoxib .
    • Experimental models such as carrageenan-induced paw edema confirmed its efficacy in reducing inflammation, with effective doses (ED50) comparable to established anti-inflammatory drugs .
  • Antimicrobial Properties :
    • Preliminary investigations into the antimicrobial activity revealed that N-isobutyl-1,9-dimethyl-4-oxo exhibits inhibitory effects against various bacterial strains. The compound's structure suggests potential interactions with bacterial cell membranes and essential metabolic pathways .

The biological activity of N-isobutyl-1,9-dimethyl-4-oxo can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • COX Inhibition : By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), it reduces the production of pro-inflammatory prostaglandins.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells revealed that treatment with N-isobutyl-1,9-dimethyl resulted in significant apoptosis and cell cycle arrest. The molecular analysis showed an upregulation of p53 and downregulation of Bcl-2 proteins.

Case Study 2: In Vivo Anti-inflammatory Effects

In a rat model of acute inflammation induced by carrageenan, administration of the compound at doses ranging from 5 to 20 mg/kg led to a dose-dependent reduction in paw swelling compared to control groups.

Q & A

Q. How to integrate findings into a broader theoretical context (e.g., heterocyclic drug design)?

  • Conceptual Links :
  • Leverage bioisosterism principles to rationalize activity trends .
  • Align synthetic strategies with green chemistry metrics (e.g., atom economy) for sustainable scalability .
  • Dissemination : Use platforms like CLP Research Forums to present interdisciplinary connections (e.g., chemical biology and pharmacology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.